molecular formula C18H18N4O5 B5217728 2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide

2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B5217728
M. Wt: 370.4 g/mol
InChI Key: WZRLJUWYHUWGNO-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a nitrobenzoyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The morpholine ring is introduced through nucleophilic substitution reactions, while the nitrobenzoyl group is added via acylation reactions. Common reagents used in these reactions include morpholine, nitrobenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The morpholine ring can be substituted with other nucleophiles to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the compound and achieve the desired products .

Major Products Formed

Scientific Research Applications

2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is unique due to its combination of a morpholine ring, nitrobenzoyl group, and benzamide structure. This unique combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c19-17(23)15-11-13(4-5-16(15)21-6-8-27-9-7-21)20-18(24)12-2-1-3-14(10-12)22(25)26/h1-5,10-11H,6-9H2,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRLJUWYHUWGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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